molecular formula C7H12N2O3 B11761198 Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate

Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B11761198
M. Wt: 172.18 g/mol
InChI Key: JASDYWILTVNTCX-RXMQYKEDSA-N
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Description

Methyl ®-2-carbamoylpyrrolidine-1-carboxylate is an organic compound with a unique structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-carbamoylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a methylating agent. One common method is the reaction of ®-2-carbamoylpyrrolidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-carbamoylpyrrolidine-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-2-carbamoylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl ®-2-carbamoylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate: The enantiomer of the compound, with similar but distinct biological activities.

    Ethyl ®-2-carbamoylpyrrolidine-1-carboxylate: A structurally similar compound with an ethyl ester group instead of a methyl ester.

    Methyl ®-2-carbamoylpiperidine-1-carboxylate: A related compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Methyl ®-2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the ®-configuration and the carbamoyl and methyl ester groups make it a valuable compound for targeted research and applications.

Biological Activity

Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as a cholinesterase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Overview of Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating conditions such as Alzheimer's disease. This compound has been evaluated for its inhibitory effects on these enzymes.

This compound acts by binding to the active site of cholinesterases, preventing the breakdown of acetylcholine. This action can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.

In Vitro Studies

  • Cholinesterase Inhibition :
    • The compound demonstrated moderate inhibitory activity against AChE and BChE. For instance, an IC50 value of 46.35 μM was recorded for AChE inhibition, while BChE showed slightly better inhibition with an IC50 of 28.21 μM .
    • Comparative studies indicated that this compound exhibited selectivity towards BChE over AChE, which is advantageous for therapeutic applications targeting Alzheimer's disease .
  • Cytotoxicity :
    • Cytotoxicity assays conducted on human monocytic leukemia THP-1 cells revealed that the compound exhibited insignificant toxicity at concentrations effective for cholinesterase inhibition .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural components. SAR studies have shown that:

  • Substituents on the pyrrolidine ring significantly affect inhibitory potency.
  • The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances binding affinity and selectivity towards cholinesterases .

Study 1: Inhibition Profile

A study involving a series of proline-based carbamates, including this compound, assessed their activity against AChE and BChE. The results indicated that modifications to the carbamate moiety could lead to improved selectivity and potency against BChE, highlighting the importance of structural optimization in drug design .

Study 2: Molecular Docking

Molecular docking studies provided insights into the binding interactions between this compound and cholinesterases. The analysis suggested that specific interactions with amino acid residues at the active site contribute to its inhibitory effects, supporting the findings from SAR studies .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl (2R)-2-carbamoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-5(9)6(8)10/h5H,2-4H2,1H3,(H2,8,10)/t5-/m1/s1

InChI Key

JASDYWILTVNTCX-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)N1CCC[C@@H]1C(=O)N

Canonical SMILES

COC(=O)N1CCCC1C(=O)N

Origin of Product

United States

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